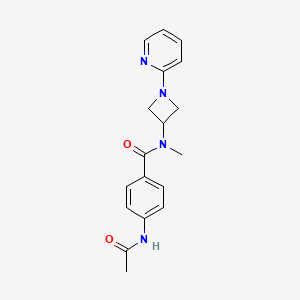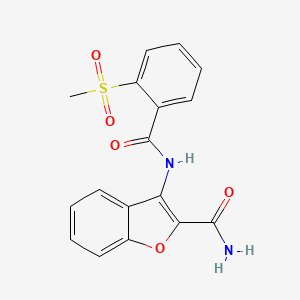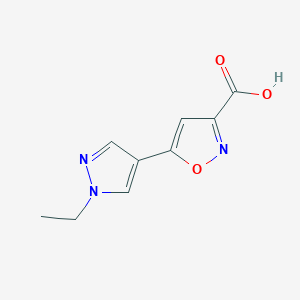
4-Acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, commonly known as APY-29, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a synthetic compound that belongs to the class of azetidinone derivatives. The molecule has a molecular weight of 379.44 g/mol and a molecular formula of C20H22N4O2.
作用機序
APY-29 exerts its pharmacological effects by inhibiting the activity of the enzyme PIM1 kinase, which is involved in the regulation of cell growth and survival. The molecule binds to the ATP-binding site of the enzyme, thereby blocking its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
APY-29 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. The molecule has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of APY-29 is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using APY-29 in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on APY-29. One of the areas of interest is the development of more potent and selective inhibitors of PIM1 kinase, which can be used for the treatment of various diseases. Another area of interest is the investigation of the role of PIM1 kinase in the regulation of immune responses, which can have implications for the development of immunotherapies. Additionally, the use of APY-29 as a tool for studying the role of PIM1 kinase in the regulation of stem cell differentiation and self-renewal is also an area of potential future research.
In conclusion, APY-29 is a synthetic compound that has shown potential in the treatment of various diseases. It exerts its pharmacological effects by inhibiting the activity of PIM1 kinase, which is involved in the regulation of cell growth and survival. The molecule has several biochemical and physiological effects and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments, and there are several potential future directions for research in this area.
合成法
The synthesis of APY-29 involves a multi-step process that includes the condensation of 2-acetylpyridine and 3-aminobenzamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
APY-29 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The molecule has been shown to inhibit the activity of several enzymes and signaling pathways that play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
4-acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)20-15-8-6-14(7-9-15)18(24)21(2)16-11-22(12-16)17-5-3-4-10-19-17/h3-10,16H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKQBZIYNDLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)
![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)
![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)

